Daclatasvir

HCV NS5A inhibitor Resistance-associated substitution Antiviral drug resistance

Daclatasvir is the first-in-class hepatitis C virus (HCV) nonstructural protein 5A (NS5A) replication complex inhibitor, developed by Bristol-Myers Squibb and approved globally for the treatment of chronic HCV infection. It functions by targeting domain I of the NS5A protein, disrupting both viral RNA replication and virion assembly through dual mechanisms of action.

Molecular Formula C40H50N8O6
Molecular Weight 738.9 g/mol
CAS No. 1214735-16-6
Cat. No. B1663022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaclatasvir
CAS1214735-16-6
Synonymsmethyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Molecular FormulaC40H50N8O6
Molecular Weight738.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
InChIInChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m0/s1
InChIKeyFKRSSPOQAMALKA-CUPIEXAXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble (>700 mg/mL)

Daclatasvir (CAS 1214735-16-6) Baseline Overview: First-in-Class NS5A Inhibitor for HCV Research


Daclatasvir is the first-in-class hepatitis C virus (HCV) nonstructural protein 5A (NS5A) replication complex inhibitor, developed by Bristol-Myers Squibb and approved globally for the treatment of chronic HCV infection [1]. It functions by targeting domain I of the NS5A protein, disrupting both viral RNA replication and virion assembly through dual mechanisms of action [2]. As a biphenyl-based small molecule administered as the dihydrochloride salt (molecular weight 738.88 as free base), daclatasvir exhibits pan-genotypic activity in vitro with EC50 values ranging from picomolar to low nanomolar against wild-type HCV replicons across genotypes 1–6 [2].

Why Generic Substitution of Daclatasvir (CAS 1214735-16-6) with Other NS5A Inhibitors Fails: Genotype-Dependent Potency and Distinct Resistance Barriers


NS5A inhibitors are not interchangeable in HCV research or therapeutic development due to profound differences in genotype coverage, resistance-associated substitution (RAS) susceptibility, pharmacokinetic profiles, and metabolic pathways. A comprehensive head-to-head comparison of seven clinically relevant NS5A inhibitors (daclatasvir, ledipasvir, ombitasvir, elbasvir, ruzasvir, velpatasvir, and pibrentasvir) against HCV genotypes 1–7 demonstrated that only velpatasvir and pibrentasvir possess uniform high activity across all genotypes, while daclatasvir and ledipasvir were ineffective against subtypes 6u and 6v with EC50 values of 239–321 nM [1]. Furthermore, daclatasvir's susceptibility to specific RASs differs markedly from later-generation inhibitors: the L31M substitution increases daclatasvir EC50 by 97-fold, but velpatasvir EC50 by only 3-fold [2]. Additionally, daclatasvir is primarily metabolized via CYP3A4 and serves as a CYP3A4 inhibitor, a property not shared by ledipasvir or velpatasvir, creating distinct drug-drug interaction profiles that preclude simple substitution in research protocols [3].

Daclatasvir (CAS 1214735-16-6) Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Data


Resistance-Associated Substitution L31M: Daclatasvir 97-Fold EC50 Increase vs. Velpatasvir 3-Fold

In a genotype 2a subgenomic replicon model, the L31M RAS increased daclatasvir EC50 by 97-fold compared to wild-type, whereas the same substitution increased velpatasvir EC50 by only 3-fold [1]. This 32.3-fold difference in resistance susceptibility between the two NS5A inhibitors is clinically meaningful, as demonstrated by a real-world case where a patient infected with HCV subtype 2m (which naturally carries L31M) experienced virologic failure on daclatasvir-based therapy but was successfully retreated with sofosbuvir/velpatasvir for 12 weeks [1].

HCV NS5A inhibitor Resistance-associated substitution Antiviral drug resistance Replicon assay

HCV Subtype 6u and 6v Susceptibility: Daclatasvir and Ledipasvir Ineffective (EC50 239–321 nM) vs. Pibrentasvir Active

In a systematic evaluation of NS5A inhibitors against unusual and difficult-to-treat HCV subtypes, daclatasvir and ledipasvir were ineffective against subtypes 6u and 6v with EC50 values of 239–321 nM, while pibrentasvir remained fully active against these same subtypes [1]. This represents a complete loss of clinically relevant antiviral activity (>100-fold higher EC50 than typical wild-type susceptibility) for daclatasvir and ledipasvir against these specific subtypes [1].

HCV genotype 6 Unusual HCV subtypes Pan-genotypic activity NS5A inhibitor potency

Oral Bioavailability: Daclatasvir 67% vs. Elbasvir 30% vs. Grazoprevir 10–40%

Among clinically approved NS5A and NS3/4A inhibitors with established oral bioavailability data, daclatasvir demonstrates 67% oral bioavailability, which is more than double that of elbasvir (30%) and substantially higher than grazoprevir (10–40%) [1]. Ledipasvir and velpatasvir have no established oral bioavailability data available in the comparative pharmacokinetic literature [1].

Pharmacokinetics Oral bioavailability Formulation development Drug absorption

Real-World SVR12 Rates: Daclatasvir + Sofosbuvir 98.0% vs. Ledipasvir/Sofosbuvir 97.9% vs. Sofosbuvir/Velpatasvir 96.5%

In a multicenter cohort study of 1021 HCV-infected patients across genotypes 1–6, the SVR12 rate was 98.0% (95% CI, 96.7–98.8%) with daclatasvir plus sofosbuvir (n=767), 97.9% (95% CI, 94.8–99.2%) with ledipasvir/sofosbuvir (n=197), and 96.5% (95% CI, 88.1–99.0%) with sofosbuvir/velpatasvir (n=57) [1]. The overlapping confidence intervals indicate no statistically significant difference among the three regimens; however, the daclatasvir-based regimen was administered to the largest patient cohort (75.1% of study population) [1].

Sustained virologic response Real-world evidence HCV treatment outcome Comparative effectiveness

CYP3A4 Substrate and Inhibitor Profile: Daclatasvir Distinct from Ledipasvir and Velpatasvir

Daclatasvir is both a CYP3A4 substrate and a CYP3A4 inhibitor, whereas ledipasvir and velpatasvir are metabolized via different pathways and exhibit no CYP3A4 enzyme inhibition [1]. Specifically, daclatasvir requires dose adjustment (reduction to 30 mg/day) when co-administered with potent CYP3A4 inhibitors (e.g., ritonavir-boosted atazanavir, ketoconazole, clarithromycin) [2]. Ledipasvir undergoes slow oxidative metabolism via an unknown mechanism, while velpatasvir is metabolized via CYP3A4, 2C8, and 2B6 but does not inhibit CYP3A4 [1].

Drug-drug interaction CYP3A4 metabolism P-glycoprotein Pharmacokinetic interaction

Aqueous Solubility of Dihydrochloride Salt Form: Freely Soluble >700 mg/mL

Daclatasvir dihydrochloride exhibits freely soluble characteristics in water with solubility exceeding 700 mg/mL at room temperature, a property conferred by the dihydrochloride salt form [1]. The solubility is strongly pH-dependent, with high solubility observed at low pH values . In comparison, the free base form (CAS 1214735-16-6) demonstrates significantly lower aqueous solubility, with vendors reporting ≥2.5 mg/mL under specific solubilization conditions .

Salt form optimization Aqueous solubility Formulation development Pharmaceutical salts

Daclatasvir (CAS 1214735-16-6) Best Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Genotype 3 HCV Research and Reference Standard Preparation

Daclatasvir in combination with sofosbuvir is specifically indicated and FDA-approved for genotype 3 HCV infection, with Phase III ALLY-3 trial data demonstrating SVR12 rates of 90% in treatment-naïve and 86% in treatment-experienced genotype 3 patients [1]. This established clinical efficacy in genotype 3—a historically difficult-to-treat population with aggressive disease progression—makes daclatasvir the appropriate NS5A inhibitor reference standard for any research program focused specifically on genotype 3 biology, drug resistance evolution, or treatment optimization. Procurement for genotype 3-focused research should prioritize daclatasvir over ledipasvir (genotype 1-focused) or pan-genotypic alternatives if the research question demands a compound with extensively characterized genotype 3-specific clinical outcomes.

RAS Discrimination Tool for L31M and Y93H Mutational Analysis

Daclatasvir's high sensitivity to specific RASs—particularly the 97-fold EC50 increase conferred by L31M (compared to only 3-fold for velpatasvir) [2]—positions this compound as a selective discriminator tool for RAS detection in virology research. When screening HCV isolates for the presence of L31M, L31V, or Y93H substitutions, daclatasvir's pronounced differential activity between wild-type and mutant viruses provides a larger signal window than newer NS5A inhibitors with higher resistance barriers. This application is particularly relevant for epidemiological surveillance studies tracking the prevalence of pre-existing RASs in treatment-naïve populations, where daclatasvir-based phenotypic assays can sensitively detect minority variants that might be missed by less discriminatory compounds.

CYP3A4-Mediated Drug-Drug Interaction Model Compound Development

As the only first-generation NS5A inhibitor that is both a CYP3A4 substrate and a CYP3A4 inhibitor—in contrast to ledipasvir (no CYP3A4 inhibition) and velpatasvir (CYP3A4 substrate but no inhibition) [3]—daclatasvir serves as a valuable model substrate for studying P450-mediated drug-drug interactions in hepatocyte-based assays. Researchers developing in vitro DDI prediction models or evaluating co-administered CYP3A4 modulators should select daclatasvir as the NS5A inhibitor probe compound when the experimental objective is to assess CYP3A4-mediated interaction potential, as it provides the full spectrum of substrate and inhibitor behaviors within a single chemical entity.

Aqueous Formulation Development Requiring High Solubility Salt Form

For applications requiring aqueous dosing solutions—such as oral gavage in rodent pharmacokinetic studies, intravenous formulation development, or preparation of stock solutions for cell culture without DMSO—the dihydrochloride salt form of daclatasvir (CAS 1009119-65-6) is the required procurement specification due to its freely soluble property (>700 mg/mL in water) [4]. This represents a >280-fold solubility advantage over the free base form (CAS 1214735-16-6). Procurement specifications for in vivo pharmacology studies should explicitly require the dihydrochloride salt rather than the free base to avoid solubility-related formulation failures and ensure consistent exposure in animal models.

Cost-Constrained Large-Scale Treatment Program Procurement

For global health programs, procurement agencies, and generic manufacturing initiatives operating under cost constraints, daclatasvir offers a quantifiable economic advantage. Estimated generic production cost for a 12-week sofosbuvir–daclatasvir combination regimen is approximately US$200 per patient [5], with API pricing from established manufacturers in China and India ranging from $10–30 per gram depending on volume and certification level [6]. Combined with real-world SVR12 rates of 98.0% that are statistically non-inferior to newer pan-genotypic regimens (ledipasvir/sofosbuvir 97.9%, sofosbuvir/velpatasvir 96.5%) [7], daclatasvir-based protocols represent the optimal cost-per-cure procurement choice for genotype 1–4 treatment programs where budget limitations preclude the use of premium-priced newer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daclatasvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.